Ethyl 2-(3-bromobenzylidene)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
Ethyl 2-(3-bromobenzylidene)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
The synthesis of Ethyl 2-(3-bromobenzylidene)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate involves several steps. The synthetic route typically includes the condensation of appropriate starting materials under specific reaction conditions. Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify its functional groups.
Substitution: It can undergo substitution reactions, where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 2-(3-bromobenzylidene)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context in which it is used, such as its role in a chemical reaction or its biological activity.
Comparison with Similar Compounds
Ethyl 2-(3-bromobenzylidene)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with other similar compounds to highlight its uniqueness Similar compounds include those with similar functional groups or structural motifs
Properties
CAS No. |
609795-98-4 |
---|---|
Molecular Formula |
C25H21BrN2O5S |
Molecular Weight |
541.4 g/mol |
IUPAC Name |
ethyl (2Z)-2-[(3-bromophenyl)methylidene]-5-(4-methoxycarbonylphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C25H21BrN2O5S/c1-4-33-24(31)20-14(2)27-25-28(21(20)16-8-10-17(11-9-16)23(30)32-3)22(29)19(34-25)13-15-6-5-7-18(26)12-15/h5-13,21H,4H2,1-3H3/b19-13- |
InChI Key |
YNMTXMWABYWKDJ-UYRXBGFRSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)C(=O)OC)C(=O)/C(=C/C4=CC(=CC=C4)Br)/S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)C(=O)OC)C(=O)C(=CC4=CC(=CC=C4)Br)S2)C |
Origin of Product |
United States |
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